molecular formula C19H15FO4 B6508453 (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 622359-42-6

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B6508453
CAS No.: 622359-42-6
M. Wt: 326.3 g/mol
InChI Key: OVIYYKOJGXVXOA-MFOYZWKCSA-N
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Description

“(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate” is a synthetic benzofuran derivative characterized by a Z-configuration benzylidene substituent at the C2 position, a 3-fluorophenyl group, and an isobutyrate ester at the C6 position. The Z-isomer is critical for bioactivity, as stereochemical configuration significantly influences molecular interactions with biological targets, such as tubulin .

Synthesis typically involves Claisen-Schmidt condensation between a substituted benzofuran-3-one and a fluorinated benzaldehyde derivative, followed by esterification. Its crystalline structure is often resolved via X-ray diffraction (utilizing programs like SHELX ), ensuring precise stereochemical assignment. The fluorine atom at the 3-position of the benzylidene group enhances metabolic stability and influences binding affinity to hydrophobic pockets in target proteins .

Properties

IUPAC Name

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO4/c1-11(2)19(22)23-14-6-7-15-16(10-14)24-17(18(15)21)9-12-4-3-5-13(20)8-12/h3-11H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIYYKOJGXVXOA-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves the condensation of 3-fluorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its fluorine atom can enhance the metabolic stability and bioavailability of the resulting drug candidates.

Industry

In industry, this compound is utilized in the production of advanced materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets and pathways. The fluorobenzylidene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dihydrobenzofuran core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are primarily derived from aurones and benzofuran-based derivatives. Below is a comparative analysis based on substituent effects, biological potency, and mechanistic insights:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) IC₅₀ (Cancer Cell Lines) Key Biological Findings References
(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate C₂₀H₁₅FO₅ - 3-Fluorobenzylidene (C2)
- Isobutyrate (C6)
Not reported Hypothesized tubulin binder (analog-based inference) N/A
(Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a) C₂₃H₁₉N₂O₄ - Indole-methylene (C2)
- Acetonitrile (C6)
<100 nM (PC-3 prostate cancer) Tubulin polymerization inhibitor; in vivo efficacy in xenografts
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) C₂₁H₁₂Cl₂NO₃ - Pyridinyl-methylene (C2)
- Dichlorobenzyloxy (C6)
<100 nM (PC-3) Selective colchicine-site binding; anti-leukemia activity
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-fluorobenzoate C₂₆H₂₀FO₇ - 3,4,5-Trimethoxybenzylidene (C2)
- 2-Fluorobenzoate (C6)
Not reported Structural analog; trimethoxy groups may enhance solubility

Key Observations :

Substituent Effects on Activity :

  • The 3-fluorobenzylidene group in the target compound likely enhances hydrophobic interactions with tubulin’s colchicine-binding site, similar to the indole-methylene group in 5a, which contributes to sub-100 nM potency .
  • Isobutyrate at C6 may improve metabolic stability compared to the acetonitrile group in 5a, which could influence pharmacokinetics .

Biological Potency: While the target compound’s IC₅₀ remains unreported, analogs like 5a and 5b demonstrate low nanomolar activity in prostate cancer (PC-3) and leukemia models. This suggests that fluorinated benzylidene derivatives are promising scaffolds for antineoplastic agents .

Mechanistic Insights: Molecular docking studies on 5a confirm binding to tubulin’s colchicine site, disrupting microtubule dynamics. The target compound’s structural similarity implies a shared mechanism .

The target compound’s isobutyrate group may further mitigate toxicity compared to halogenated analogs (e.g., 5b’s dichlorobenzyl group) .

Biological Activity

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C22H19FO4C_{22}H_{19}FO_4. Its structure features a benzofuran moiety with a fluorinated benzylidene substituent, which is significant for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in cancer metabolism and cell signaling pathways. Research indicates that fluorinated derivatives often exhibit enhanced potency due to their ability to modulate enzyme activity and influence metabolic pathways.

  • Inhibition of Glycolysis : Similar to other fluorinated compounds, this compound may inhibit glycolysis, a crucial pathway in cancer cell metabolism. This inhibition can lead to reduced energy production in rapidly dividing cells, thereby limiting tumor growth .
  • Interaction with Hexokinase : The compound's structural features suggest it could bind to hexokinase, an enzyme critical for the first step of glycolysis. By inhibiting hexokinase activity, the compound may effectively reduce glucose utilization by cancer cells .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of fluorinated compounds on various cancer cell lines. For instance:

  • IC50 Values : In vitro assays demonstrated that this compound exhibits low IC50 values in certain cancer models, indicating potent cytotoxicity. The cytotoxic effects were notably more pronounced under hypoxic conditions, often found in tumor microenvironments .

Table 1: Summary of Biological Activity

Activity Observation
CytotoxicityLow IC50 values in cancer cell lines
Glycolysis InhibitionPotential inhibition of hexokinase activity
Stability and UptakeEnhanced pharmacokinetic properties due to fluorination

Case Studies and Research Findings

  • Fluorinated Derivatives : A study on fluorinated derivatives of 2-deoxy-D-glucose indicated that modifications at the C-2 position significantly enhance stability and uptake in cells, suggesting similar potential for this compound .
  • Molecular Docking Studies : Computational analyses have shown that the compound may interact favorably with key enzymes involved in glycolytic pathways. These findings support further exploration into its use as a targeted therapeutic agent in oncology .

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